1H and 13C NMR spectrum data for 2-benzyl-6-chloropyridine
1H and 13C NMR spectrum data for 2-benzyl-6-chloropyridine
In-Depth Technical Guide: 1 H and 13 C NMR Spectrum Data for 2-Benzyl-6-chloropyridine
Executive Summary & Introduction
2-Benzyl-6-chloropyridine (CAS: 74714-04-8) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocycles, protein degraders, and targeted small-molecule therapeutics[1]. The presence of both a benzylic moiety and a labile halopyridine handle allows for orthogonal functionalization. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to validate the integrity of the substitution pattern before downstream cross-coupling or benzylic oxidation[2].
This technical whitepaper provides an authoritative breakdown of the 1 H and 13 C NMR spectral data for 2-benzyl-6-chloropyridine, explaining the causality behind the observed chemical shifts and outlining a self-validating protocol for its synthesis and spectral acquisition.
Structural Analysis & Causality of NMR Shifts
As an application scientist, it is not enough to simply record chemical shifts; one must understand the electronic environment driving them. The NMR profile of 2-benzyl-6-chloropyridine is governed by three primary electronic effects:
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Inductive Electron Withdrawal (C6-Chlorine): The highly electronegative chlorine atom at the C6 position exerts a strong −I (inductive) effect. This severely deshields the adjacent C6 carbon, pushing its 13 C resonance downfield to 147.5 ppm [2].
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Aromatic Anisotropy & Nitrogen Deshielding (Pyridine Ring): The pyridine nitrogen acts as an electron sink via resonance ( −M effect). This deshields the ortho and para positions. Consequently, the C2 carbon (attached to the benzyl group) appears highly deshielded at 157.9 ppm , while the C4 proton appears as a distinct downfield triplet at ~7.51 ppm [2].
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Benzylic Shielding: The benzylic methylene ( −CH2− ) acts as an insulating bridge between the two aromatic systems. Despite being flanked by two electron-withdrawing rings, it retains a characteristic aliphatic shift at 4.13 ppm ( 1 H) and 41.7 ppm ( 13 C)[2].
Logical mapping of electronic effects to observed NMR chemical shifts.
Quantitative Data Presentation
The following tables summarize the empirical NMR data for 2-benzyl-6-chloropyridine acquired in CDCl3 at 298 K[2][3].
Table 1: 1 H NMR Data (400 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Causality |
| 4.13 - 4.14 | Singlet (s) | 2H | - | Benzylic CH2 : Isolated from scalar coupling. |
| 6.98 - 7.05 | Doublet (d) | 1H | 7.5 - 8.3 | Pyridine C3-H or C5-H : Shielded relative to C4. |
| 7.16 | Doublet (d) | 1H | 7.5 | Pyridine C5-H or C3-H : Ortho coupling to C4. |
| 7.20 - 7.34 | Multiplet (m) | 5H | - | Phenyl Protons : Overlapping ortho, meta, and para protons. |
| 7.51 - 7.53 | Triplet (t) | 1H | 7.5 - 7.7 | Pyridine C4-H : Deshielded para-position; couples to C3/C5. |
Table 2: 13 C NMR Data (100 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Assignment | Electronic Causality |
| 41.7 | Benzylic CH2 | sp3 hybridized, shifted downfield by dual aromatic rings. |
| 122.7 | Pyridine C3 / C5 | Meta to nitrogen, relatively shielded. |
| 126.5 | Phenyl para-C | Standard unsubstituted phenyl shift. |
| 128.5 | Phenyl meta-C | Standard unsubstituted phenyl shift. |
| 129.1 | Phenyl ortho-C | Standard unsubstituted phenyl shift. |
| 131.5 | Pyridine C3 / C5 | Deshielded meta-carbon (or potential overlapping anomaly). |
| 137.3 | Pyridine C4 | Deshielded by resonance from the pyridine nitrogen. |
| 138.3 | Phenyl ipso-C | Quaternary carbon attached to the benzylic bridge. |
| 147.5 | Pyridine C6 | Highly deshielded by the directly attached electronegative chlorine. |
| 157.9 | Pyridine C2 | Highly deshielded by the adjacent nitrogen and benzylic attachment. |
Experimental Workflows & Protocols
To ensure scientific integrity, the generation of NMR data must be treated as a self-validating system . The following protocols detail the synthesis of the compound via cross-coupling and the subsequent rigorous NMR acquisition parameters.
Protocol A: Synthesis of 2-Benzyl-6-chloropyridine
This procedure utilizes a standard transition-metal catalyzed cross-coupling approach[2].
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Reaction Setup: Under an inert argon atmosphere, dissolve 2,6-dichloropyridine (1.0 equiv) in anhydrous THF.
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Catalyst Addition: Add Pd(PPh3)4 (5 mol%) as the catalyst.
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Coupling: Dropwise add benzylzinc chloride (1.1 equiv, 0.5 M in THF) at 0 °C. Warm the mixture to 65 °C and reflux for 12 hours.
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In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 9:1). Complete consumption of 2,6-dichloropyridine ( Rf≈0.6 ) and the appearance of a new UV-active spot ( Rf≈0.4 ) validates the reaction progress.
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Purification: Quench with saturated aqueous NH4Cl , extract with EtOAc, dry over MgSO4 , and purify via silica gel flash chromatography to yield 2-benzyl-6-chloropyridine as a faint yellow oil.
Protocol B: Self-Validating NMR Acquisition
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Sample Preparation: Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
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Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl3 (7.26 ppm).
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Self-Validation (Shimming): Perform gradient shimming. Critical Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be <1.0 Hz to validate magnetic field homogeneity before proceeding.
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1 H Acquisition: Execute a standard 1D zg30 pulse sequence. Parameters: 16 scans, 1.5 s relaxation delay ( D1 ), 8012 Hz spectral width.
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13 C Acquisition: Execute a proton-decoupled zgpg30 sequence. Parameters: 512–1024 scans, 2.0 s relaxation delay ( D1 ), to ensure full relaxation of quaternary carbons (C2, C6, ipso-C).
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Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra strictly to TMS (0.00 ppm).
Experimental workflow for synthesis and NMR validation.
Conclusion
The NMR profile of 2-benzyl-6-chloropyridine is a textbook example of competing electronic effects within a heterocyclic system. The inductive withdrawal of the C6-chlorine and the resonance effects of the pyridine nitrogen create a highly distinct 13 C signature (147.5 ppm and 157.9 ppm, respectively)[2]. By adhering to the self-validating acquisition protocols outlined above, researchers can confidently verify the structural identity of this critical intermediate before advancing to complex payload-linker or API synthesis.
References
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Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen - Beilstein Journal of Organic Chemistry, 2018, 14, 273-282. Beilstein Journals. URL:[Link]
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Supporting Information: Transition-Metal-Free Benzylation of Pyridines - European Journal of Organic Chemistry, 2004, 4319–4322. Wiley-VCH. URL: [Link]
